

Structural Analysis & Synthetic Utility of 6-Chloro-5-cyanonicotinic Acid

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Compound of Interest

Compound Name: 6-Chloro-5-cyanonicotinic Acid

CAS No.: 1206969-20-1

Cat. No.: B1424278

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Technical Whitepaper | Version 1.0[1]

Executive Summary: The "Privileged" Pyridine Scaffold

6-Chloro-5-cyanonicotinic acid represents a highly functionalized pyridine core that serves as a critical linchpin in the synthesis of fused heterocyclic drugs, particularly quinazolines and pyrido[2,3-d]pyrimidines used in kinase inhibition.

Its value lies in its orthogonal reactivity:

- C6-Chlorine: Highly activated for S_NAr displacement due to the ortho-cyano and para-nitrogen electron withdrawal.[1]
- C5-Cyano: A masked amide/amine and a dipole-steering element.[1]
- C3-Carboxylic Acid: A handle for esterification, amidation, or decarboxylation.[1]

This guide provides the structural evidence and experimental logic required to manipulate this molecule with precision.

Molecular Architecture & Electronic Properties[1]

Nomenclature and Numbering

To ensure precise communication, the IUPAC numbering prioritizes the heteroatom and the carboxylic acid.

- Systematic Name: 6-Chloro-5-cyano-3-pyridinecarboxylic acid.[1]

- Formula: C

H

ClN

O

- MW: 182.56 g/mol [1]

Electronic Distribution & Electrophilicity

The reactivity of this molecule is dictated by the synergistic electron-withdrawing effects of the pyridine nitrogen, the nitrile group, and the carboxyl group.

- The C6 "Hotspot": The carbon at position 6 is the most electrophilic site. It is flanked by the ring nitrogen (N1) and the cyano group (C5).[1] The inductive effect (-I) and mesomeric effect (-M) of the CN group lower the LUMO energy at C6, making the chlorine atom exceptionally labile toward nucleophilic aromatic substitution (S_NAr).
- Acidity: The carboxylic acid at C3 is expected to have a pK_a lower than nicotinic acid (pK_a ~4.[1]75) due to the electron-withdrawing Cl and CN groups, likely in the range of 3.0 – 3.5.

Spectroscopic Characterization (The Fingerprint)

Accurate identification relies on recognizing specific spectral signatures.[1] As exact literature spectra are rare, the following data is derived from structure-activity relationships of the 6-chloronicotinic acid analog (CAS 5326-23-8) and substituent effects.

Nuclear Magnetic Resonance (¹H NMR)

The molecule possesses only two aromatic protons, H2 and H4, which are meta to each other.

Proton	Position	Predicted Shift (, ppm)	Multiplicity	Coupling ()	Structural Logic
H2	C2	9.0 – 9.2	Doublet (d)	~2.0 Hz	Deshielded by adj.[1] N and ortho-COOH.
H4	C4	8.6 – 8.8	Doublet (d)	~2.0 Hz	Deshielded by ortho-CN and ortho-COOH.[1]
COOH	-COOH	13.0 – 14.0	Broad Singlet	-	Exchangeable acidic proton (solvent dependent). [1]

Diagnostic Feature: Look for two doublets in the aromatic region with a small meta-coupling constant.[1] The absence of a triplet or dd pattern confirms the substitution at C5.

Infrared Spectroscopy (FT-IR)

- Nitrile (C≡N): A sharp, distinct band at 2230–2240 cm⁻¹.^[1] This is the primary confirmation of the 5-cyano substitution.
- Carbonyl (C=O): Strong band at 1690–1710 cm⁻¹ (carboxylic acid dimer).^[1]
- Hydroxyl (O-H): Broad band centered at 3000–3300 cm⁻¹.^[1]

Mass Spectrometry (MS)[1]

- Ionization: ESI (Negative mode is often more sensitive for carboxylic acids, $[M-H]^-$).^[1]
- Isotope Pattern: The chlorine atom confers a distinct 3:1 ratio for the M and M+2 peaks.
 - $[M-H]^-$: m/z 180.9^[1]
 - $[M-H+2]^-$: m/z 182.9 (approx 33% intensity of base peak).^[1]

Solid-State Dynamics & Solubility

Crystal Packing

Based on crystallographic data for 6-chloronicotinic acid, **6-chloro-5-cyanonicotinic acid** is expected to form centrosymmetric dimers in the solid state.^[1]

- Motif: The carboxylic acid groups form an

hydrogen-bonded ring.^[1]
- Stacking: The planar pyridine rings likely stack via

-

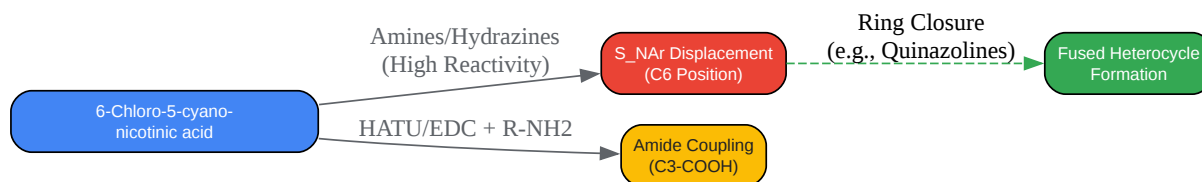
interactions, stabilized by the dipole of the nitrile group.

Solubility Profile

- Soluble: DMSO, DMF, Methanol (moderate), aqueous base (forms carboxylate salt).^[1]
- Insoluble: Water (at acidic pH), Hexanes, DCM (poor).^[1]
- Protocol Tip: For S_NAr reactions, use polar aprotic solvents (DMF, NMP) or alcohols.^[1]

Reactivity & Synthetic Utility^{[2][3]}

The following Graphviz diagram visualizes the orthogonal reaction vectors available on this scaffold.



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Figure 1: Orthogonal reactivity map.[1] The C6-Cl bond is the primary vector for diversification, often followed by cyclization involving the C5-CN group.

Primary Vector: S_NAr Displacement

The presence of the 5-cyano group accelerates nucleophilic attack at C6 significantly compared to 6-chloronicotinic acid.

- Nucleophiles: Primary/secondary amines, hydrazines, thiols.[1]
- Conditions: Mild base (DIEA or K

CO

) in DMF or EtOH at 60–80°C.

- Mechanism: Addition-Elimination.[1] The Meisenheimer intermediate is stabilized by the para-N and ortho-CN.[1]

Secondary Vector: Cyclization to Quinazoline Analogs

Reacting the core with amidines allows for a "one-pot" cascade:

- S_NAr at C6.[1][2][3]
- Nucleophilic attack of the new amine on the C5-nitrile.[1]
- Result: Formation of 4-amino-pyrido[2,3-d]pyrimidines, a privileged scaffold in EGFR/HER2 kinase inhibitor design.[1]

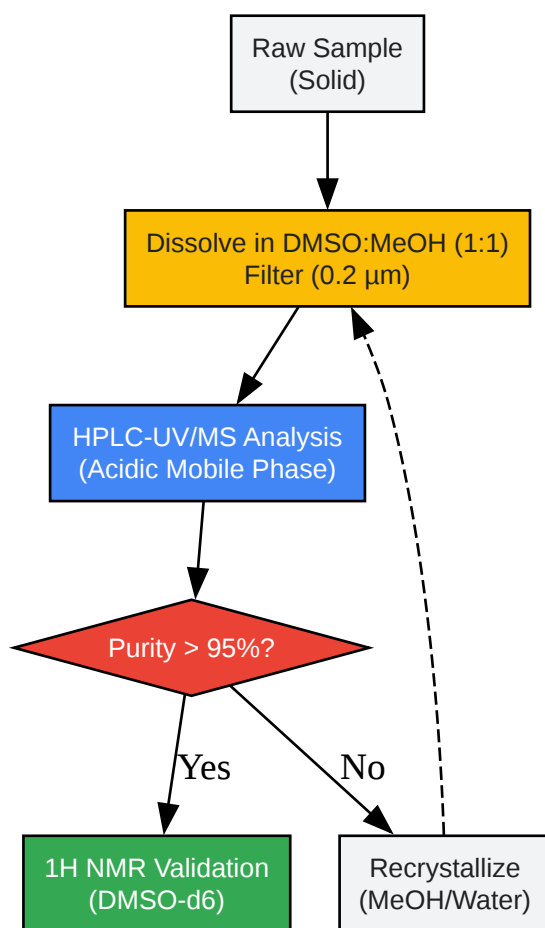
Analytical Method Development

To ensure purity during synthesis, the following HPLC protocol is recommended. It accounts for the acidity of the molecule to prevent peak tailing.

HPLC Protocol (Reverse Phase)

Parameter	Setting
Column	C18 (e.g., Agilent Zorbax SB-C18), 3.5 μ m, 4.6 x 150 mm
Mobile Phase A	Water + 0.1% Formic Acid (or TFA)
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 10 min
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (aromatic) and 220 nm (amide/nitrile)
Retention Logic	The acid is polar; expect early elution (RT ~2-4 min) unless ion-pairing is used. [1]

Analytical Workflow Diagram



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Figure 2: Standard analytical workflow for purity assessment. Note the requirement for acidic mobile phases to suppress ionization of the carboxylic acid.

References

- ChemicalBook. (2025).[1][4] 6-Chloronicotinic acid Properties and Spectral Data. Retrieved from [1]
- Long, S., Siegler, M., & Li, T. (2007).[1] 6-Chloronicotinic acid: Crystal Structure and Hydrogen Bonding. Acta Crystallographica Section E. Retrieved from
- Liu, J. (2007).[1] Kinetic Studies of 6-Halopurine Nucleoside in S_NAr Reactions. BYU ScholarsArchive. Retrieved from [1]

- PubChem. (2025).[1] **6-Chloro-5-cyanonicotinic Acid** Compound Summary. Retrieved from [1]
- Zhang, Y., et al. (2015).[1] Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline Derivatives. (Contextualizing the use of 6-chloro-5-cyano acids in cyclization). Retrieved from

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Sources

- 1. Methyl 6-chloro-5-nitronicotinate | C₇H₅CIN₂O₄ | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
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